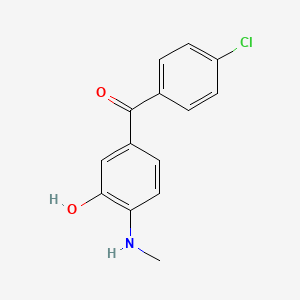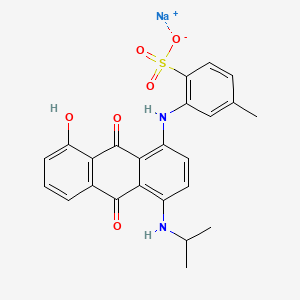
Sodium 3-((9,10-dihydro-8-hydroxy-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)toluene-4-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 280-122-0, also known as chlorhexidine, is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is effective against a variety of microorganisms, including bacteria, yeasts, and viruses. Chlorhexidine is commonly used as a disinfectant and antiseptic in medical settings, as well as in dental care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chloroaniline with cyanamide to form 4-chlorophenylguanidine. This intermediate is then reacted with hexamethylenediamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Chlorhexidine undergoes various chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form different derivatives, which may have altered antimicrobial properties.
Reduction: Reduction reactions can modify the structure of chlorhexidine, potentially affecting its efficacy.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving chlorhexidine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of chlorhexidine include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can have varying antimicrobial properties and applications.
Scientific Research Applications
Chlorhexidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.
Biology: Employed in research on microbial resistance and the development of new disinfectants.
Medicine: Utilized in clinical studies to evaluate its efficacy in preventing infections and its safety profile.
Industry: Applied in the formulation of disinfectants, antiseptics, and preservatives for various products.
Mechanism of Action
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately leading to cell death. The molecular targets of chlorhexidine include phospholipids and proteins in the cell membrane, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
Hexachlorophene: Another antimicrobial agent with similar applications but different chemical structure.
Triclosan: A widely used antimicrobial compound with a different mechanism of action.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness of Chlorhexidine
Chlorhexidine is unique in its broad-spectrum activity and its ability to remain effective in the presence of organic matter. Unlike some other antimicrobial agents, chlorhexidine has a prolonged residual effect, making it highly effective in preventing infections over extended periods.
Properties
CAS No. |
83006-72-8 |
|---|---|
Molecular Formula |
C24H21N2NaO6S |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
sodium;2-[[8-hydroxy-9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H22N2O6S.Na/c1-12(2)25-15-8-9-16(26-17-11-13(3)7-10-19(17)33(30,31)32)22-21(15)23(28)14-5-4-6-18(27)20(14)24(22)29;/h4-12,25-27H,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
ZLPBMRAPIWOTLN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)C)C(=O)C4=C(C3=O)C(=CC=C4)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


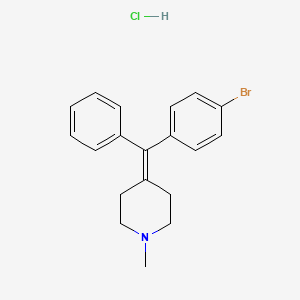
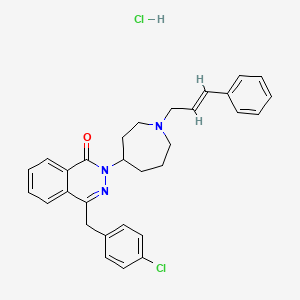
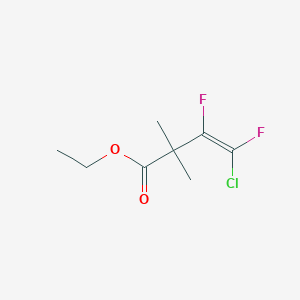
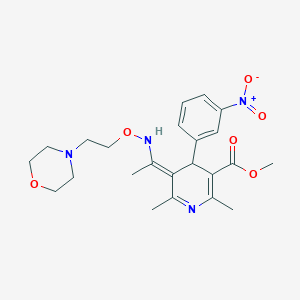
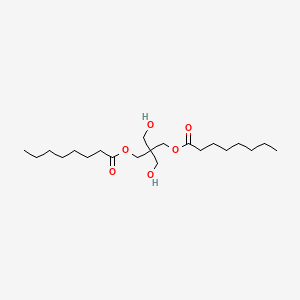
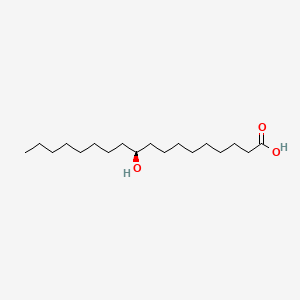
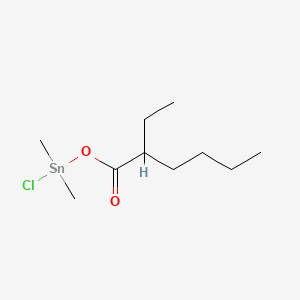
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)




